3-Chloro-4-pyridyl 1-ethylpropyl ketone
Description
3-Chloro-4-pyridyl 1-ethylpropyl ketone is a substituted pyridine derivative characterized by a ketone functional group at the 1-ethylpropyl position and a chlorine atom at the 3-position of the pyridine ring. This compound belongs to the class of heterocyclic aromatic ketones, which are of interest in medicinal chemistry, agrochemical research, and materials science due to their structural versatility and reactivity.
Properties
IUPAC Name |
1-(3-chloropyridin-4-yl)-2-ethylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-3-8(4-2)11(14)9-5-6-13-7-10(9)12/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMYFPIKEMGAKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)C1=C(C=NC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-pyridyl 1-ethylpropyl ketone involves the reaction of 3-chloro-4-pyridine with 1-ethylpropyl ketone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to produce the compound efficiently and cost-effectively. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-pyridyl 1-ethylpropyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-Chloro-4-pyridyl 1-ethylpropyl ketone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-pyridyl 1-ethylpropyl ketone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 3-chloro-4-pyridyl 1-ethylpropyl ketone, we analyze its structural and functional similarities and differences with key analogs.
Table 1: Structural and Functional Comparison
Structural Differences and Implications
Chlorine Substituent: The 3-chloro group in 3-chloro-4-pyridyl 1-ethylpropyl ketone enhances electrophilicity compared to non-chlorinated analogs like 3-acetylpyridine. This increases reactivity in nucleophilic substitution or coupling reactions .
Ketone Position : The 4-pyridyl ketone configuration may influence electronic distribution differently than 3-acetylpyridine, altering binding affinity in biological systems .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | 3-Chloro-4-pyridyl 1-ethylpropyl ketone | 3-Acetylpyridine | 4-Acetylpyridine | NNK |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~215.7 (estimated) | 121.14 | 121.14 | 207.23 |
| Log Kow (Octanol-Water) | ~2.8 (predicted) | 0.35 | 0.35 | 1.02 |
| Water Solubility (mg/L) | Low (branched alkyl chain) | 1,000,000 | 1,000,000 | 50,000 |
| Reactivity | High (Cl, ketone) | Moderate | Moderate | High (nitrosamine) |
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
